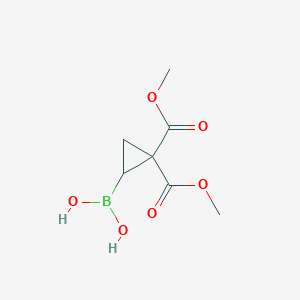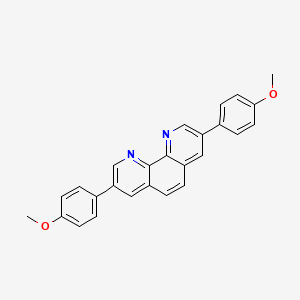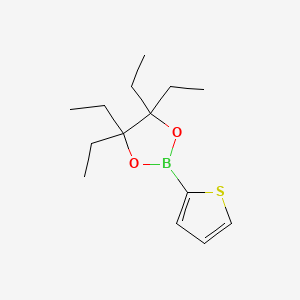![molecular formula C57H41F3NO5PSSi2 B14085331 1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14085331.png)
1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a complex organofluorine compound It is characterized by its unique structure, which includes multiple aromatic rings, a phosphapentacyclo framework, and trifluoromethyl groups
准备方法
The synthesis of 1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the phosphapentacyclo framework, followed by the introduction of the trifluoromethyl groups and the methanesulfonamide moiety. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF). Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,1,1-Trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
作用机制
The mechanism of action of this compound involves its interaction with molecular targets through its trifluoromethyl groups and phosphapentacyclo framework. These interactions can lead to the inhibition or activation of specific enzymes or receptors. The pathways involved may include signal transduction, metabolic processes, and molecular recognition .
相似化合物的比较
Compared to other similar compounds, 1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide stands out due to its unique structure and reactivity. Similar compounds include:
- 1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide
- N,N-Bis(trifluoromethylsulfonyl)aniline
- Phenyl triflimide
These compounds share the trifluoromethyl and sulfonamide groups but differ in their overall structure and specific applications .
属性
分子式 |
C57H41F3NO5PSSi2 |
|---|---|
分子量 |
996.1 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide |
InChI |
InChI=1S/C57H41F3NO5PSSi2/c58-57(59,60)68(63,64)61-67(62)65-55-51(69(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)66-67)70(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,61,62) |
InChI 键 |
JFHZUNGBPYBCBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)NS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)

![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)


![Methyl 4-(2-benzyl-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14085293.png)

![4-(3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14085305.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085308.png)

![1-(4-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085316.png)
![Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate](/img/structure/B14085317.png)

